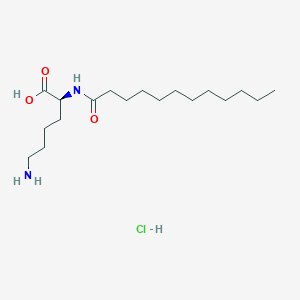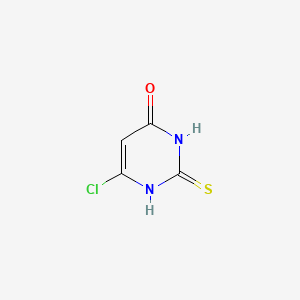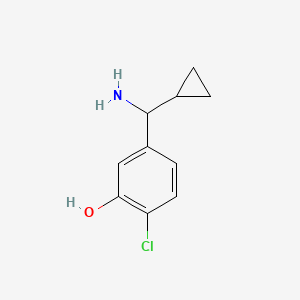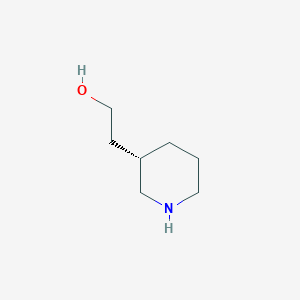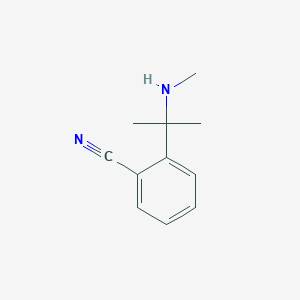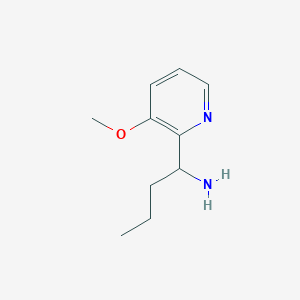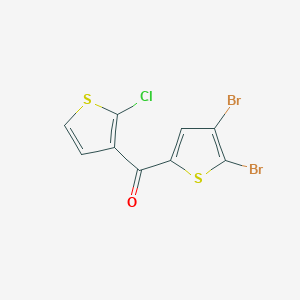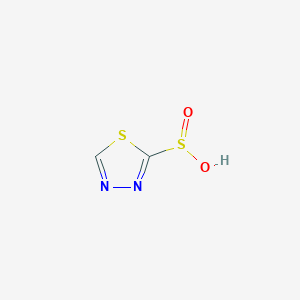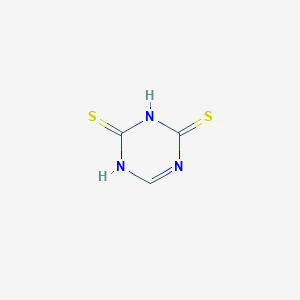
1,3,5-Triazine-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,5-Triazine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the triazine family It is characterized by a six-membered ring containing three nitrogen atoms and two sulfur atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4(1H,3H)-dithione can be synthesized through several methods. One common approach involves the cyclization of thiourea with cyanuric chloride under basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: Thiourea reacts with cyanuric chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone.
Reaction Conditions: The reaction mixture is heated to reflux for several hours, allowing the cyclization to occur and form 1,3,5-Triazine-2,
Properties
CAS No. |
13725-36-5 |
|---|---|
Molecular Formula |
C3H3N3S2 |
Molecular Weight |
145.21 g/mol |
IUPAC Name |
1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C3H3N3S2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8) |
InChI Key |
VIQRAVLRWNDVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


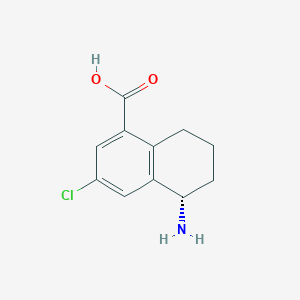
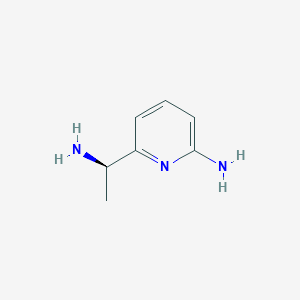
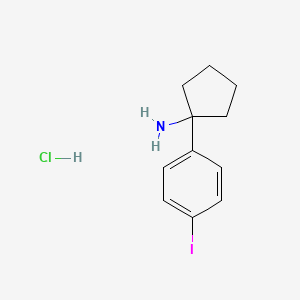
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
